molecular formula C14H23N5 B11744521 3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11744521
M. Wt: 261.37 g/mol
InChI Key: SGBCNMYHKFFVSI-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in areas like anti-inflammatory or anticancer research.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.

    1-propyl-1H-pyrazol-4-amine: Another related compound with variations in the alkyl groups attached to the pyrazole ring.

Uniqueness

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

3-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-5-8-18-10-14(12(4)17-18)15-9-13-6-7-16-19(13)11(2)3/h6-7,10-11,15H,5,8-9H2,1-4H3

InChI Key

SGBCNMYHKFFVSI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=NN2C(C)C

Origin of Product

United States

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